molecular formula C40H84Sn B14611505 Tetrakis(decyl)stannane CAS No. 59048-29-2

Tetrakis(decyl)stannane

Cat. No.: B14611505
CAS No.: 59048-29-2
M. Wt: 683.8 g/mol
InChI Key: RVSLWJRMGXTEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis(decyl)stannane is a chemical compound classified as an organostannane. Organotin compounds like this compound serve as versatile reagents in synthetic organic chemistry, particularly in cross-coupling reactions . A prominent example is the Stille coupling, a palladium-catalyzed reaction where organostannanes couple with organic electrophiles to form new carbon-carbon bonds . The long-chain decyl groups in its structure may influence its solubility in organic solvents and could be leveraged in the synthesis of organic materials or for incorporating tin into specific molecular architectures. Researchers value this compound for its potential in constructing complex organic molecules in a controlled manner. As with many organotin compounds, appropriate safety protocols must be followed. This compound is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with care, using appropriate personal protective equipment (PPE).

Properties

CAS No.

59048-29-2

Molecular Formula

C40H84Sn

Molecular Weight

683.8 g/mol

IUPAC Name

tetrakis-decylstannane

InChI

InChI=1S/4C10H21.Sn/c4*1-3-5-7-9-10-8-6-4-2;/h4*1,3-10H2,2H3;

InChI Key

RVSLWJRMGXTEMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[Sn](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC

Origin of Product

United States

Synthetic Methodologies for Tetrasubstituted Organostannanes

Direct Carbon-Tin Bond Formation

Direct methods involve the creation of carbon-tin (C-Sn) bonds from appropriate tin precursors and alkylating agents.

The most common and widely used method for synthesizing symmetrical tetraalkyltin compounds is the reaction of tin(IV) chloride (SnCl₄) with a Grignard reagent. abebooks.comnittokasei.co.jp For the synthesis of tetrakis(decyl)stannane, decylmagnesium bromide (C₁₀H₂₁MgBr) or decylmagnesium chloride (C₁₀H₂₁MgCl) is reacted with tin(IV) chloride. The reaction proceeds to full alkylation, replacing all four chloride atoms on the tin center with decyl groups. abebooks.compw.live

This method is highly efficient for producing symmetrical tetraorganotin compounds. nittokasei.co.jpwikipedia.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). nittokasei.co.jpwikipedia.org

Table 1: Grignard Reagent-Based Synthesis of Tetraalkylstannanes

Reactant 1 Reactant 2 Solvent Product General Applicability
Alkylmagnesium halide (R-MgX) Tin(IV) chloride (SnCl₄) Anhydrous Ether/THF Tetraalkylstannane (R₄Sn) High for symmetrical R₄Sn abebooks.comnittokasei.co.jp
Decylmagnesium bromide Tin(IV) chloride Diethyl Ether This compound Applicable

An alternative, though often less efficient, method is the Wurtz-type coupling reaction. wikipedia.orgbyjus.com This reaction involves treating an alkyl halide with sodium metal in the presence of tin(IV) chloride. iitk.ac.intutoroot.com To synthesize this compound, decyl chloride or decyl bromide would be reacted with sodium and SnCl₄.

The general reaction is: 4 C₁₀H₂₁X + SnCl₄ + 8 Na → (C₁₀H₂₁)₄Sn + 4 NaCl + 4 NaX (where X = Cl or Br)

This method can be limited by side reactions, such as the homocoupling of the alkyl halide to form eicosane (B133393) (C₂₀H₄₂). byjus.com The reaction is typically performed in a non-reactive aprotic solvent. wikipedia.org

Stannide-mediated reactions offer another route, although they are generally more applicable to the synthesis of unsymmetrical organotin compounds. This method involves the reaction of a triorganostannyl-lithium reagent ((R₃Sn)Li) with an alkyl halide. abebooks.com To form this compound via this route, one could theoretically react tri(decyl)stannyl lithium with decyl halide. However, the preparation of the tri(decyl)stannyl lithium precursor itself requires multiple steps, making this a less direct method for a symmetrical compound compared to the Grignard approach.

The reaction is represented as: (C₁₀H₂₁)₃SnLi + C₁₀H₂₁X → (C₁₀H₂₁)₄Sn + LiX

This approach is more commonly used to introduce a fourth, different group onto a pre-existing triorganotin moiety.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis provides powerful and versatile pathways for the formation of carbon-tin (C-Sn) bonds. These methods often operate under milder conditions than traditional routes and allow for the construction of stannanes with high chemo- and regioselectivity. The primary focus is on reactions catalyzed by palladium, although other metals also play significant roles.

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or triflate. While it is fundamentally a reaction that consumes an organostannane to form a new carbon-carbon bond, related palladium-catalyzed processes can be adapted for the synthesis of organostannanes. This typically involves the coupling of an organic electrophile (R-X) with a stannylmetal reagent, such as hexaorganodistannanes (R₃Sn-SnR₃) or silylstannanes (R₃Sn-SiR₃).

The catalytic cycle involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the stannylmetal reagent, and concluding with reductive elimination to yield the desired organostannane product and regenerate the Pd(0) catalyst.

Applicability to this compound:

The direct synthesis of this compound via this method is not the most common or efficient approach, as it is a simple, symmetric, saturated tetraalkylstannane. Such compounds are more straightforwardly prepared by reacting tin(IV) chloride (SnCl₄) with four equivalents of a decyl-Grignard reagent (e.g., decylmagnesium bromide).

However, a palladium-catalyzed route is theoretically possible. For instance, tridecylstannyl chloride ((C₁₀H₂₁)₃SnCl) could be converted into a more reactive stannylmetal species and subsequently coupled with a decyl halide (e.g., 1-bromodecane) in the presence of a palladium catalyst. This strategy is more relevant for introducing a specific functionalized group onto a pre-existing triorganostannyl moiety rather than for the de novo synthesis of a simple compound like this compound.

The following table outlines the components of a generalized palladium-catalyzed stannylation reaction.

Table 1: Components of a Generalized Palladium-Catalyzed Stannylation Reaction
ComponentRoleExamples
Organic Electrophile (R-X) Source of the organic group to be attached to tin.Aryl halides (Ar-I, Ar-Br), vinyl halides, alkyl halides (e.g., 1-bromodecane).
Stannylating Reagent Source of the triorganostannyl group.Hexaalkyldistannanes (R₃Sn-SnR₃), silylstannanes (R₃Sn-SiMe₃), stannylboronates.
Palladium Catalyst (Precursor) Facilitates the C-Sn bond formation.Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃.
Ligand Modulates the reactivity and stability of the catalyst.Triphenylphosphine (PPh₃), Xantphos, SPhos.
Solvent Reaction medium.Toluene, THF, Dioxane, DMF.

Carbostannylation refers to the addition of a carbon-tin bond across an unsaturated system, typically an alkyne or an alkene. This reaction is a powerful tool for generating vinylstannanes and other functionalized organostannanes with high stereoselectivity. The process is catalyzed by various transition metals, most notably palladium. In a typical reaction, an organostannane (R-SnR'₃) reacts with an alkyne (R''-C≡C-R''') to produce a vinylstannane product.

Applicability to this compound:

This methodology is fundamentally unsuited for the direct synthesis of this compound. The defining characteristic of carbostannylation is the addition across a π-bond, which results in a product that retains a degree of unsaturation (i.e., a double bond). This compound is a fully saturated molecule, containing only C(sp³)-Sn bonds.

To utilize this chemistry, one would have to envision a multi-step sequence that is highly impractical. For example, one could perform a carbostannylation using a decylstannane reagent, followed by hydrogenation of the resulting double bond and subsequent substitution of other groups on the tin atom. This convoluted pathway offers no advantage over classical alkylation methods for preparing a simple saturated compound like this compound. The primary value of carbostannylation lies in the synthesis of complex, unsaturated organotin intermediates for further transformations.

The table below illustrates a representative carbostannylation reaction.

Table 2: Generalized Carbostannylation of an Alkyne
Reactant 1 (Organostannane)Reactant 2 (Unsaturated Substrate)CatalystProduct (Vinylstannane)
R-SnR'₃R''-C≡C-R'''Pd(0) ComplexChemical structure showing the addition of R and SnR'3 across a triple bond to form a double bond

Catalytic dehydropolymerization, or dehydrocoupling, is a specialized method used to synthesize polymers containing main-group elements in their backbone. In the context of organotin chemistry, this reaction involves the coupling of diorganostannanes (R₂SnH₂) to form long-chain polystannanes, -(SnR₂)n-, with the concomitant elimination of hydrogen gas (H₂). This transformation is typically catalyzed by late transition metal complexes, such as those based on rhodium, or early transition metal metallocene catalysts like zirconocene (B1252598) derivatives.

Applicability to this compound:

This synthetic method is entirely inapplicable to the preparation of this compound. The key features of this process are fundamentally different from what is required to synthesize a discrete, monomeric, tetra-substituted molecule:

Starting Material: The required precursor is a diorganostannane dihydride (e.g., didecylstannane, (C₁₀H₂₁)₂SnH₂), not a tin(IV) salt or a triorganostannyl halide.

Product Structure: The reaction produces a high-molecular-weight polymer with a repeating tin-tin backbone, not a small molecule with a single tin atom.

Therefore, catalytic dehydropolymerization is a tool for materials science, aimed at creating novel organometallic polymers, and has no direct utility for the synthesis of this compound.

The table below summarizes the key aspects of this polymerization process.

Table 3: Dehydropolymerization of a Diorganostannane
MonomerCatalyst SystemPolymer ProductByproduct
Diorganostannane (R₂SnH₂)Zirconocene or Rhodium ComplexesPolystannane H-(SnR₂)n-HHydrogen Gas (H₂)

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. Its primary purpose is the formation of a carbon-carbon bond between an sp-hybridized carbon and an sp²-hybridized carbon. While not a direct method for forming C-Sn bonds, it is an essential tool for constructing complex organostannanes that contain alkynyl moieties, such as ethynylphenyl stannanes. In this context, a pre-stannylated aryl halide (e.g., (R₃Sn)Ar-X) can be coupled with a terminal alkyne (H-C≡CR'), or an aryl halide (Ar-X) can be coupled with a stannylalkyne (R₃Sn-C≡CR').

Applicability to this compound:

The Sonogashira coupling is not a viable or relevant method for synthesizing this compound. The reaction is specifically designed to create C(sp)-C(sp²) bonds and requires functionalities (terminal alkynes, aryl/vinyl halides) that are completely absent in the target saturated molecule. The product of a Sonogashira reaction is inherently unsaturated and structurally complex. Attempting to use this chemistry to build a simple tetraalkylstannane would be illogical and impractical. Its utility is confined to the synthesis of advanced organotin compounds where precise placement of an alkynyl group is required.

The table below shows a representative Sonogashira reaction for the synthesis of an ethynylphenyl stannane (B1208499).

Table 4: Representative Sonogashira Synthesis of an Ethynylphenyl Stannane
Substrate 1Substrate 2CatalystsBaseProduct
4-Iodo(tributylstannyl)benzenePhenylacetylenePdCl₂(PPh₃)₂, CuI (Copper(I) iodide)Triethylamine (Et₃N)4-(Phenylethynyl)(tributylstannyl)benzene

Mechanistic Insights and Reaction Dynamics in Tetrasubstituted Organostannane Chemistry

Exploration of Reaction Pathways

The transformation of organostannanes involves a variety of reaction pathways, the nature of which is dictated by the reagents, substrates, and conditions employed. These pathways often involve highly reactive intermediates that are challenging to isolate but crucial to the reaction's progression.

Reactions involving alkali metals, such as sodium, dissolved in liquid ammonia (B1221849) are a cornerstone of organometallic chemistry, providing a potent source of solvated electrons for reductive processes. ethz.ch The reaction of organotin halides with sodium in liquid ammonia has been a subject of investigation for synthesizing organostannanes and polystannanes. ethz.ch Early reports on these reactions, dating back to the 1920s, proposed various intermediates en route to the final products, which could include tetraorganostannanes. ethz.ch

Historically, it was often proposed that diorganostannide dianions (SnR₂²⁻) were key intermediates in the reaction of dihalodiorganostannanes with sodium in liquid ammonia. ethz.ch However, more recent and detailed investigations using in-situ ¹¹⁹Sn NMR spectroscopy have challenged this view. Studies on the reaction of dichlorodiorganostannanes (such as dichlorodibutylstannane) with sodium in liquid ammonia revealed that the proposed SnR₂²⁻ dianion was not detected. ethz.ch Instead, the major soluble intermediates identified were tetraorganodistannides, formulated as (R₂Sn-SnR₂)², and hydrodiorganostannides (R₂SnH⁻). ethz.ch These findings suggest a more complex reaction manifold than previously assumed.

Organostannanes are well-known participants in radical reactions, serving as precursors or mediators in various transformations. Radical processes offer synthetic routes that are often complementary to ionic pathways.

Key radical processes involving organostannanes include:

Radical Addition-Fragmentation: These processes are foundational in synthetic organic chemistry. unimib.it For instance, the Keck radical allylation involves the addition of a carbon-centered radical to an allylstannane, followed by fragmentation to form a new carbon-carbon bond and a stannyl (B1234572) radical.

Radical Cascade Cyclizations: Organostannanes can be strategically incorporated into molecules to initiate or terminate radical cascade reactions. google.com These cascades allow for the rapid construction of complex polycyclic structures from simple acyclic precursors. A novel 1,2-stannyl shift can initiate a sequence of selective cyclizations and fragmentations. google.com

Cross-Coupling Mechanisms: While many cross-coupling reactions, like the Stille coupling, are described by a Pd(0)/Pd(II) catalytic cycle, some transition metal-catalyzed couplings may involve radical intermediates. wiley-vch.deacs.org Specifically, with metals like nickel, the oxidative addition step, where the organic halide adds to the metal center, is proposed to potentially proceed through a radical mechanism rather than a purely ionic Sₙ2-type pathway. acs.org

Stereochemical Control in Synthesis

Stereochemical control is a paramount goal in modern organic synthesis. While a symmetrical molecule like Tetrakis(decyl)stannane is achiral, the reactions used to synthesize it or the reactions in which it participates often require a high degree of stereocontrol. The Stille cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is frequently used in syntheses involving organostannanes. wiley-vch.deacs.org

The stereochemical integrity of the coupling partners is generally maintained throughout the Stille reaction cycle. For example, the configuration of a vinylstannane is retained in the coupled product. This principle has been applied to the stereocontrolled synthesis of complex molecules like retinoids. acs.org In one such synthesis, a Stille coupling between a bicyclic dienyl triflate and a (Z)-tributylstannylbut-2-en-1-ol was used to establish the specific Z-geometry of the polyene side chain. acs.org

Theoretical and Computational Mechanistic Studies

Theoretical and computational chemistry provides invaluable tools for understanding the intricate details of reaction mechanisms that are often difficult to probe experimentally. acs.orgresearchgate.net Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model reaction pathways, intermediates, and transition states for reactions involving organostannanes. acs.orgresearchgate.net

These computational studies can provide strong support for experimentally observed phenomena. acs.org For example, in studies of alkoxyl radical fragmentations, computational analysis helped to confirm that an internal hydrogen-bonding interaction was responsible for directing the reaction down an unusual β-fragmentation pathway, which was prevented when the relevant hydroxyl group was protected. acs.org

For organostannane reactions, theoretical studies can be used to:

Calculate Reaction Energetics: Determine the energy profiles of different potential reaction pathways to identify the most favorable mechanism.

Characterize Intermediates and Transition States: Optimize the geometries and electronic structures of transient species to understand their stability and reactivity. researchgate.net

Predict Reactivity: Use concepts like the Fukui function or analysis of the electrostatic potential (ESP) to predict the most likely sites of electrophilic or nucleophilic attack on a molecule. researchgate.net

These computational approaches are essential for rationalizing complex reaction outcomes, such as regioselectivity and stereoselectivity, and for the knowledge-based design of new catalysts and reactions. researchgate.netresearchgate.net

Advanced Characterization and Analytical Techniques

Spectroscopic Methodologies

Spectroscopy plays a pivotal role in the analysis of Tetrakis(decyl)stannane, offering a non-destructive means to probe its atomic and molecular composition.

NMR spectroscopy is a powerful tool for determining the structure of organotin compounds. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of tin and its surrounding atoms.

¹¹⁹Sn NMR spectroscopy is particularly valuable for studying organotin compounds. huji.ac.il Tin has three NMR-active spin ½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. huji.ac.il Among these, ¹¹⁹Sn is the most frequently used due to its higher sensitivity compared to ¹¹⁷Sn and significantly greater sensitivity than ¹¹⁵Sn. huji.ac.il The chemical shifts in ¹¹⁹Sn NMR spectra are sensitive to the coordination number and the nature of the substituents attached to the tin atom, covering a very wide range. huji.ac.ilacademie-sciences.fr This technique allows for the identification of different tin species and provides insights into their electronic environment. academie-sciences.frresearchgate.net For instance, the coordination of transition metals to stannylenes results in significant changes in the ¹¹⁹Sn NMR chemical shifts, which can be correlated with the structural properties of the resulting complexes. academie-sciences.fr

Table 1: ¹¹⁹Sn NMR Chemical Shifts for Selected Organotin Compounds
CompoundChemical Shift (δ, ppm)
Stannole Monomer St1-74.9
Stannole Monomer St2-70.2
Stannole Monomer St3-83.2
Stannole Monomer St4-82.7

Data sourced from a study on π-conjugated stannole copolymers. rsc.org

¹H and ¹³C NMR spectroscopy provide complementary information to ¹¹⁹Sn NMR. nih.gov ¹H NMR is used to identify the types and number of protons in the decyl chains of this compound, while ¹³C NMR helps in mapping the carbon skeleton. nih.govchemicalbook.com The coupling between tin isotopes and ¹H or ¹³C nuclei can also be observed, providing further structural information. huji.ac.il For example, one-bond ¹¹⁹Sn-¹³C coupling constants are typically in the range of 1200 to 1500 Hz, while one-bond ¹¹⁹Sn-¹H couplings range from 1750 to 3000 Hz. huji.ac.il These spectroscopic methods are essential for confirming the identity and purity of synthesized organotin compounds. whiterose.ac.uk

Table 2: Representative NMR Data for Organotin Compounds
NucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)
¹HVaries (alkyl region)¹¹⁹Sn-¹H: ~1750-3000 (one bond), ~50 (two bonds)
¹³CVaries (alkyl region)¹¹⁹Sn-¹³C: ~1200-1500 (one bond)

General ranges for organotin compounds. huji.ac.il

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. rsc.org For organotin compounds, these techniques can provide information about the delocalization of electrons, particularly in conjugated systems. ethz.ch The absorption of UV or visible light excites electrons to higher energy states, and the subsequent emission of light as fluorescence reveals details about the excited state. acs.org The photodynamic properties of some organotin compounds can be evaluated using these methods. researchgate.net The presence of heavy atoms like tin can influence the fluorescence properties of a molecule. mdpi.com

Table 3: UV Absorption Data for Tetrakis(decyl)ammonium bromide in Methanol
Wavelength (λ, nm)Maximum Absorbance (Aₘₐₓ)
2400.04
2500.03
2600.02
5000.02

Data for a related quaternary ammonium (B1175870) compound, Tetrakis(decyl)ammonium bromide, which contains decyl chains. sigmaaldrich.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.org IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes changes in the vibrational energy levels. nist.govchemicalbook.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. researchgate.netanalyzeiq.comresearchgate.net Both techniques provide a characteristic "fingerprint" of a molecule, allowing for the identification of functional groups and the elucidation of molecular structure. eie.gr In the context of this compound, these methods can be used to identify the characteristic vibrations of the Sn-C bonds and the C-H and C-C bonds of the decyl chains.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. diva-portal.orgresearchgate.netavs.org XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. rsc.org This technique is particularly useful for characterizing thin films and understanding the surface chemistry of materials. diva-portal.orgrsc.org For this compound, XPS could be used to determine the oxidation state of the tin atom and to analyze the elemental composition of the surface.

Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects chemical species with one or more unpaired electrons. wikipedia.orglibretexts.org It is analogous to Nuclear Magnetic Resonance (NMR), but it excites electron spins instead of nuclear spins. wikipedia.org The method is highly sensitive and specific for studying paramagnetic species, including organic radicals, transition metal complexes, and defects in materials. wikipedia.orglibretexts.orgutexas.edu

For a diamagnetic compound like this compound, which has no unpaired electrons in its ground state, EPR spectroscopy is not directly applicable. An EPR spectrum would not show a signal for the pure, intact molecule. However, the technique becomes exceptionally useful for studying the stability and degradation of such compounds. For instance, exposure to high-energy radiation or certain chemical reactions can lead to the formation of radical species through the breaking of chemical bonds. wikipedia.org EPR could be used to detect and identify these radical intermediates, providing insights into reaction mechanisms and decomposition pathways. wikipedia.org

Furthermore, in the context of materials science, if this compound were used as a precursor or component in a larger system (e.g., a semiconductor matrix), EPR could probe for doping-induced paramagnetic states or radical ions formed via charge transfer. cdnsciencepub.com While no specific EPR studies on this compound are available, the technique is widely applied to investigate paramagnetic complexes and reactive intermediates in organometallic chemistry. cdnsciencepub.comrsc.org

Structural Determination Techniques

To perform single-crystal X-ray diffraction analysis on this compound, a high-quality single crystal of the compound would be required, which can often be the most challenging step in the process. wikipedia.orgnih.gov The crystal would be mounted on a diffractometer and rotated in a monochromatic X-ray beam, and the resulting diffraction pattern would be collected by a detector. wikipedia.orgyoutube.com

While specific crystallographic data for this compound is not found in the searched literature, the structures of many related organotin compounds have been determined using this method. wikipedia.orgresearchgate.netresearchgate.net For instance, the crystal structure of the alloy Mg₂Sn was instrumental in developing theories of ionic crystal structures. wikipedia.org Analysis of analogous tetraalkyltin compounds reveals a tetrahedral geometry around the central tin atom, as expected. The long decyl chains in this compound would likely exhibit significant van der Waals interactions, influencing the crystal packing. Data from related structures provide insight into expected bond lengths and angles.

ParameterValueReference
Crystal systemMonoclinic researchgate.net
Space groupP2₁/c researchgate.net
a (Å)9.5793(13) researchgate.net
b (Å)26.161(4) researchgate.net
c (Å)13.1326(18) researchgate.net
β (°)109.124(2) researchgate.net
Volume (ų)3109.5(7) researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk For a molecule like this compound, electron ionization (EI) is a common method. In the mass spectrometer, the molecule is bombarded with high-energy electrons, which knocks off an electron to form a molecular ion (M⁺). chemguide.co.uk The excess energy causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps in identifying the molecule. chemguide.co.uklibretexts.org

The fragmentation of tetraalkyltin compounds typically involves the loss of alkyl radicals. capes.gov.br A common fragmentation pattern is the sequential loss of the decyl (C₁₀H₂₁) groups. The mass spectrum would be expected to show a molecular ion peak corresponding to the full mass of [Sn(C₁₀H₂₁)₄]⁺, followed by major fragment ions corresponding to [Sn(C₁₀H₂₁)₃]⁺, [Sn(C₁₀H₂₁)₂]⁺, and [Sn(C₁₀H₂₁)₁]⁺. The presence of tin's multiple stable isotopes would result in a characteristic isotopic cluster for each tin-containing fragment, confirming its presence. analchemres.org

Advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are often used for the analysis of organotin compounds, allowing for separation from a mixture before detection. analchemres.orgrsc.org

Table 2: Predicted Major Ions in the Mass Spectrum of this compound (Based on general fragmentation patterns of tetraalkyltin compounds)

IonFormulaDescription
Molecular Ion[Sn(C₁₀H₂₁)₄]⁺The intact molecule with one electron removed.
Fragment 1[Sn(C₁₀H₂₁)₃]⁺Loss of one decyl radical.
Fragment 2[Sn(C₁₀H₂₁)₂H]⁺Loss of three decyl radicals and rearrangement.
Fragment 3[Sn(C₁₀H₂₁)₁]⁺Loss of three decyl radicals.
Fragment 4[SnH]⁺Loss of all four decyl radicals and rearrangement.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. cam.ac.ukeltra.com This technique is used to determine the thermal stability of materials and to study their decomposition kinetics. cam.ac.uknih.gov A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. cam.ac.uk

When analyzing this compound by TGA, the sample would be heated at a constant rate. The resulting TGA curve would plot the percentage of weight loss against temperature. For a volatile compound, the weight loss could be due to evaporation. For less volatile compounds, the weight loss corresponds to decomposition. The temperature at which significant weight loss begins indicates the onset of decomposition and is a measure of the compound's thermal stability.

Studies on related organotin compounds show that thermal stability is influenced by the nature of the organic groups attached to the tin atom. rsc.orgresearchgate.net For instance, the pyrolysis of organotin oxides has been studied by TGA to prepare tin oxide nanoparticles. rsc.org TGA experiments on volatile divalent tin compounds showed they volatilize in a single step with minimal residue. nih.gov For this compound, one would expect a sharp weight loss corresponding to either its volatilization or decomposition at elevated temperatures. The analysis can be run under an inert atmosphere (like nitrogen) to study decomposition or an oxidative atmosphere (like air) to study combustion. eltra.comrsc.org

Table 3: Example TGA Data for Volatile Metal-Organic Compounds (Note: Data from related volatile compounds to illustrate typical TGA results.)

CompoundOnset Temperature (°C)Residual Mass (%)Reference
Ge(II) Triazenide137~0 nih.gov
Sn(II) Triazenide152~0 nih.gov
Pb(II) Triazenide145~0 nih.gov

Surface and Morphological Characterization (e.g., AFM, SEM)

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful microscopy techniques used to characterize the surface topography and morphology of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating signals that provide information about the surface's topography and composition. nih.gov It is particularly useful for visualizing the shape and size of particles or the structure of films. rsc.org For example, SEM has been used to investigate the morphology of nanometric tin dioxide powders produced from the pyrolysis of organotin compounds, revealing grain sizes of 30–40 nm. rsc.org If this compound were used to create a thin film or nanoparticles, SEM would be essential for characterizing the resulting structures. rsc.orgnlk.cz

Atomic Force Microscopy (AFM) uses a sharp mechanical probe mounted on a cantilever to scan the sample surface. wikipedia.org It can provide three-dimensional topographical images with very high resolution. aps.orgosti.gov A key advantage of AFM is its ability to image non-conductive surfaces and even operate in liquid environments. vliz.be The technique is widely used to study thin films. For instance, AFM has been used to show that electrophoretically deposited films of nanocrystals can be very smooth, with a root mean square (rms) roughness of less than 2.5 nm. researchgate.net If this compound were deposited as a thin film, AFM could be used to assess its smoothness, grain structure, and the presence of any defects. aps.orgresearchgate.net

Advanced Statistical Tools for Data Analysis

The analysis of complex chemical data, such as that generated from the characterization of this compound and other organotin compounds, increasingly relies on advanced statistical and chemometric methods. These tools are essential for extracting meaningful information from large datasets, identifying relationships between variables, and building predictive models. While specific research focusing exclusively on the application of these statistical tools to this compound is not extensively documented in publicly available literature, the principles and techniques are widely applied to the broader class of organotin compounds. These methods allow researchers to interpret complex analytical data, such as spectroscopic and chromatographic results, and to understand the relationships between chemical structures and their properties or environmental behavior.

Detailed research findings from studies on analogous organotin compounds demonstrate the power of these statistical approaches. Techniques such as Principal Component Analysis (PCA), Cluster Analysis (CA), and various regression methods are used to analyze multivariate data, revealing patterns and correlations that are not apparent from univariate analysis alone. tandfonline.comnih.govnih.gov

Principal Component Analysis (PCA) and Cluster Analysis (CA)

Principal Component Analysis (PCA) is a powerful statistical technique used to reduce the dimensionality of complex datasets. rsc.org It transforms a set of possibly correlated variables into a smaller set of linearly uncorrelated variables called principal components, which capture the maximum variance in the data. tandfonline.comrsc.org This is particularly useful in the analysis of environmental samples where multiple organotin compounds may be present simultaneously.

For instance, studies on organotin compounds in marine environments have successfully used PCA and CA to identify sources of contamination and understand the interactions between different compounds. tandfonline.comnih.gov In a study of Lagos harbour, PCA and Cluster Analysis were applied to data on various organotin compounds, including butyltin and phenyltin derivatives, collected over two years. tandfonline.com The analysis provided evidence for the interaction among these contaminants and helped to identify their possible sources. tandfonline.com Similarly, a chemometric analysis of butyltin compounds in sediments from San Vicente Bay, Chile, used PCA to find a strong correlation between tributyltin (TBT) and dibutyltin (B87310) (DBT) concentrations and the organic matter content in the sediment and water. nih.gov

To illustrate how PCA might be applied, consider a hypothetical dataset of organotin concentrations measured at different sites, similar to the data structure in the Lagos harbour study. tandfonline.com

Interactive Data Table: Hypothetical Organotin Concentrations (ng/g) for PCA

Sampling SiteMonobutyltin (B1198712) (MBT)Dibutyltin (DBT)Tributyltin (TBT)
Site A150.545.25.1
Site B272.769.87.1
Site C80.122.62.5
Site D12.33.10.8
Site E210.955.46.3

By applying PCA to such a dataset, researchers can visualize the relationships between the sampling sites based on their contamination profiles. Sites with similar compositions of organotin compounds would cluster together in a PCA plot, suggesting a common source of pollution or similar environmental conditions.

Chemometric Regression Methods

Chemometric regression methods, such as Principal Component Regression (PCR) and Partial Least Squares (PLS), are employed for quantitative analysis, especially when dealing with spectral data where multicollinearity is a problem. unirioja.es These methods are used to build calibration models that can predict the concentration of analytes in a mixture based on their collective spectral response.

A study on the simultaneous determination of dimethyltin, trimethyltin, and monobutyltin demonstrated the application of PCR and PLS to absorption spectra. unirioja.es The researchers built models that could accurately predict the concentrations of the individual organotin compounds in ternary mixtures. unirioja.es The performance of these models is often evaluated based on the root mean square error of prediction (RMSEP). nih.gov

Another advanced regression technique is Principal Component Analysis-Multivariate Adaptive Regression Splines (PC-MARS). This method was proposed for the determination of dialkyltin compounds, where it was applied to spectrofluorimetric data. nih.gov The PC-MARS algorithm first uses PCA to decompose the data and then classifies the data into several groups, fitting a regression line to each, showing its strong potential for multicomponent determinations from spectral data. nih.gov

Interactive Data Table: Research Findings on Chemometric Model Performance

Statistical MethodAnalyteKey FindingSource
PCR and PLSDimethyltin, Trimethyltin, MonobutyltinBoth methods were successfully applied to absorption spectra for simultaneous determination in mixtures. unirioja.es
PC-MARSDimethyltin, DibutyltinThe method showed strong potential for multicomponent determinations from spectrofluorimetric data, with performance tested by RMSEP. nih.gov
PCATributyltin, DibutyltinFound a strong correlation between TBT and DBT concentrations and organic matter content in sediments. nih.gov
PCA and CAButyltins and PhenyltinsProvided evidence for interactions among contaminants and helped identify possible sources in a harbour environment. tandfonline.com

These advanced statistical tools are indispensable for the comprehensive analysis of data related to organotin compounds like this compound. They enable the extraction of crucial information from complex analytical measurements, contributing to a deeper understanding of their properties and behavior.

Research Applications of Tetrasubstituted Organostannanes

Synthetic Reagents and Building Blocks

The reactivity of the tin-carbon bond in tetraalkylstannanes makes them valuable reagents in synthetic organic chemistry. They serve as precursors to a variety of other organotin compounds and are instrumental in the formation of new carbon-carbon bonds, a cornerstone of molecular construction.

Tetraalkylstannanes are foundational materials for the synthesis of various organotin derivatives. Through redistribution reactions, also known as Kocheshkov comproportionation, a tetraalkylstannane can react with a tin(IV) halide (SnX4) to produce alkyltin halides of the general formulas R3SnX, R2SnX2, and RSnX3. The stoichiometry of the reactants dictates the primary product. For instance, reacting Tetrakis(decyl)stannane with tin(IV) chloride in a 3:1 molar ratio would predominantly yield tridecyltin chloride.

These resulting organotin halides are themselves versatile intermediates. For example, they can be converted to organotin hydrides (R3SnH or R2SnH2) by reduction, or to organotin oxides and hydroxides through hydrolysis. This accessibility of a wide range of derivatives from a single tetraalkylstannane precursor underscores its importance as a fundamental building block in organotin chemistry. The synthesis of dialkyldichlorostannanes, which are monomers for polystannanes, often begins with the preparation of a tetraalkylstannane. researchgate.net

Table 1: Examples of Organotin Derivatives from Tetraalkylstannanes

Precursor (R4Sn)ReagentProduct(s)Application of Product
This compoundSnCl4Decyltin chlorides (e.g., (C10H21)3SnCl, (C10H21)2SnCl2)Precursors for catalysts, stabilizers, and other organotin compounds
Tetra-n-butyltinSnCl4n-Butyltin chloridesPVC stabilizers, catalysts
TetramethyltinI2Methyltin iodidesIntermediates in chemical synthesis

This table provides illustrative examples of the types of organotin derivatives that can be synthesized from tetraalkylstannane precursors.

One of the most powerful applications of tetraalkylstannanes is in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organostannane and an organic halide or triflate. While only one of the four alkyl groups on the tin atom is typically transferred, tetraalkylstannanes are effective reagents in this process. nih.gov The Stille reaction is renowned for its tolerance of a wide variety of functional groups, making it a valuable tool in the synthesis of complex organic molecules, including natural products and pharmaceuticals. semanticscholar.orgwikipedia.org

In the context of tetraalkylstannanes, the reaction facilitates the formation of a new single bond between a carbon from one of the decyl groups and the carbon of the organic halide or triflate. Research has shown that even long-chain alkyl groups can be successfully transferred. For instance, a study demonstrated the use of tetradecylstannane, a close structural analog of this compound, in Stille coupling reactions. The addition of diethylamine (B46881) to the reaction mixture was found to improve yields by minimizing side reactions such as β-hydride elimination and reduction. rsc.org This indicates that this compound could similarly be employed to introduce a decyl group into a complex molecular framework.

Table 2: Illustrative Stille Coupling Reaction with a Tetraalkylstannane

OrganostannaneCoupling Partner (R'-X)CatalystProduct (R-R')
Tetradecylstannaneα-IodocyclohexenonePd(PPh3)42-Decyl-cyclohex-2-enone
TetrabutyltinAryl IodidePd(PPh3)4Alkyl-substituted Aromatic Compound
TetraethyltinVinyl BromidePd(dba)2Ethyl-substituted Alkene

This table presents examples of Stille coupling reactions involving tetraalkylstannanes, with the first entry being a documented reaction for a long-chain tetraalkylstannane. rsc.org

Contributions to Materials Science and Engineering

The utility of tetrasubstituted organostannanes extends beyond small molecule synthesis into the realm of polymer chemistry and materials science. They serve as precursors to organotin-based polymers with unique and potentially useful electronic and physical properties.

Polystannanes are polymers with a backbone consisting of repeating tin atoms, each bearing two organic substituents. wikipedia.org These materials are of interest due to the phenomenon of σ-delocalization, where the electrons in the sigma bonds of the Sn-Sn backbone are delocalized, leading to interesting electronic and photophysical properties. rsc.org This is analogous to the π-delocalization seen in conjugated organic polymers.

The synthesis of poly(dialkylstannane)s often involves the dehydropolymerization of dialkylstannanes (R2SnH2). These monomers are typically prepared by the reduction of dialkyldichlorostannanes (R2SnCl2), which, as mentioned previously, can be synthesized from tetraalkylstannanes like this compound. researchgate.net Therefore, this compound can be considered a precursor to the monomers required for synthesizing poly(didecylstannane). The long decyl side chains would be expected to impart significant solubility and processability to the resulting polymer, as well as influence its solid-state morphology. Research on other poly(dialkylstannane)s has shown that the length of the alkyl side chains can affect the polymer's phase behavior, with some exhibiting liquid-crystalline properties. wikipedia.org

Conjugated microporous polymers (CMPs) are a class of porous materials that are amorphous and feature extended π-conjugation throughout their three-dimensional networks. wikipedia.org These materials have garnered interest for applications in gas storage, catalysis, and optoelectronics. rsc.org The synthesis of CMPs often relies on cross-coupling reactions, such as Suzuki or Sonogashira coupling, to link aromatic building blocks into a rigid, porous network.

While not a direct building block for the conjugated backbone, organostannane reagents can play a role in the synthesis of the monomers used to construct CMPs. The Stille coupling, utilizing reagents like this compound, can be employed to synthesize complex, functionalized aromatic monomers that are then polymerized to form the CMP network. The ability to introduce long alkyl chains, such as decyl groups, onto the periphery of the CMP structure could be used to tune the material's surface properties, for example, by making it more hydrophobic. This could influence its performance in applications such as selective adsorption from aqueous solutions.

Hybrid Organic-Inorganic Materials

Organotin compounds can be used as precursors or components in the synthesis of hybrid organic-inorganic materials. The organic groups can provide solubility and processability, while the inorganic tin center can impart desirable thermal or optical properties.

Thermoelectric Materials

Certain tin-containing materials, such as tin selenide (B1212193) (SnSe) and silicon-tin (SiSn) alloys, have shown promise as thermoelectric materials, which can convert heat energy into electrical energy. mdpi.commdpi.com While not a direct application of this compound, organotin compounds can potentially serve as precursors for the deposition of thin films of these inorganic thermoelectric materials.

Catalysis and Organometallic Catalyst Design

Homogeneous Catalysis with Organotin Compounds

Organotin compounds, particularly di- and mono-organotin derivatives, are widely used as homogeneous catalysts in various industrial processes. afirm-group.comlupinepublishers.com These include catalysts for the production of polyurethanes, silicones, and in transesterification reactions. gelest.comwikipedia.org While tetraalkylstannanes are generally less catalytically active, they can serve as precursors to the active catalytic species. The catalytic mechanism often involves the Lewis acidity of the tin center. lupinepublishers.com

Electrocatalytic Systems Incorporating Organotin Moieties

Organotin moieties can be incorporated into larger molecular structures or onto electrode surfaces to create electrocatalytic systems. These systems can be designed for specific electrochemical reactions, although this is a more specialized area of research.

Computational Chemistry in Organotin Research

Computational methods, such as density functional theory (DFT), are valuable tools in organotin research. torontomu.ca These studies can provide insights into the molecular structures, bonding, and reactivity of organotin compounds. researchgate.net For example, computational studies can be used to predict spectroscopic properties and to investigate reaction mechanisms involving organotin catalysts.

Prediction of Reactivity and Electronic Properties

Computational methods, particularly Density Functional Theory (DFT), are employed to predict the reactivity and electronic properties of organostannanes. researchgate.netnih.gov These calculations can provide insights into bond energies, reaction mechanisms, and spectroscopic properties. For tetrasubstituted organostannanes, DFT can be used to model the steric and electronic effects of the organic substituents on the tin center, which in turn influences the compound's reactivity.

Future Perspectives and Emerging Research Avenues

Innovations in Green Synthesis Approaches

The chemical industry is undergoing a significant shift towards more sustainable and environmentally benign practices, a trend that is profoundly influencing the synthesis of organometallic compounds, including tetrakis(decyl)stannane. The development of green synthesis approaches is paramount to mitigating the environmental impact associated with traditional organotin chemistry.

Future research in this domain is likely to concentrate on several key areas:

Catalytic Routes: A departure from stoichiometric reagents towards catalytic methods is a cornerstone of green chemistry. The development of novel catalysts that can facilitate the direct coupling of decyl halides or other decyl precursors with tin metal or a tin source under mild conditions is a significant area of interest. This would reduce the generation of metallic waste and improve atom economy.

Alternative Solvents: The use of volatile organic solvents (VOCs) is a major environmental concern. Research into the use of greener alternatives such as supercritical fluids (e.g., scCO₂), ionic liquids, or even water-based systems for the synthesis of tetraalkylstannanes is an emerging field. The challenge lies in designing reaction systems where the nonpolar nature of this compound is compatible with these unconventional media.

Renewable Feedstocks: While currently derived from petrochemical sources, the decyl group could potentially be sourced from renewable feedstocks in the future. Research into the conversion of fatty acids or other bio-derived C10 molecules into suitable precursors for organotin synthesis represents a long-term goal for enhancing the sustainability of these materials.

Energy Efficiency: The exploration of non-traditional energy sources, such as microwave irradiation or sonochemistry, to drive the synthesis of this compound could lead to reduced reaction times and lower energy consumption compared to conventional heating methods.

Green Synthesis StrategyPotential Advantages for this compound SynthesisResearch Focus
Catalytic Methods Higher atom economy, reduced waste, milder reaction conditions.Development of robust and selective catalysts for C-Sn bond formation.
Alternative Solvents Reduced use of VOCs, potential for easier product separation.Exploring solubility and reactivity in supercritical fluids, ionic liquids, and aqueous systems.
Renewable Feedstocks Reduced reliance on fossil fuels, improved sustainability profile.Conversion of bio-based C10 molecules into suitable synthetic precursors.
Energy Efficiency Faster reaction rates, lower energy consumption.Application of microwave and ultrasound technologies to drive the synthesis.

Rational Design of High-Performance Organotin Materials

The rational design of materials with precisely tailored properties is a major goal in modern materials science. For this compound, this involves understanding and manipulating the structure-property relationships to create high-performance materials for specific applications.

Key aspects of the rational design of this compound-based materials include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic and structural properties of this compound and its derivatives. This allows for the in-silico screening of potential modifications to the alkyl chains or the central tin atom to achieve desired characteristics, such as enhanced thermal stability, specific solubility profiles, or desired refractive indices.

Structure-Property Relationships: A systematic investigation into how the length and branching of the alkyl chains in tetraalkylstannanes influence their physical and chemical properties is crucial. For instance, the long, flexible decyl chains in this compound are expected to impart a high degree of lipophilicity and a low melting point. Understanding these relationships will enable the design of materials with optimized performance for applications such as advanced lubricants or phase-change materials.

Functionalization: The introduction of functional groups onto the decyl chains of this compound opens up a vast design space. For example, terminal functional groups could be used to graft the molecule onto polymer backbones, creating novel hybrid materials with enhanced properties.

Design ParameterPredicted Influence on Material PropertiesPotential Application
Alkyl Chain Length Affects viscosity, melting point, and solubility.Advanced lubricants, phase-change materials.
Alkyl Chain Branching Influences packing efficiency and steric hindrance.Tailoring of rheological properties.
Functional Groups Enables covalent bonding to other materials.Polymer additives, surface modifiers.
Mixed Alkyl Groups Creates asymmetric molecules with unique properties.Specialty chemicals with tailored polarity.

Advanced In Situ Spectroscopic Characterization

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is essential for process optimization and the rational design of new materials. Advanced in situ spectroscopic techniques provide a window into these processes in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.

Emerging research in this area will likely focus on:

Operando Spectroscopy: The application of techniques such as in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy under actual reaction conditions (operando) can provide invaluable insights into the formation of this compound. This allows for the monitoring of reactant consumption, product formation, and the detection of any intermediate species, leading to a more complete mechanistic understanding.

In Situ NMR Spectroscopy: ¹¹⁹Sn NMR is a particularly powerful tool for studying organotin compounds, as the chemical shift is highly sensitive to the coordination environment of the tin atom. In situ ¹¹⁹Sn NMR studies could be used to monitor the step-wise alkylation of a tin precursor during the synthesis of this compound.

In Situ IR Spectroscopy: In situ Fourier Transform Infrared (FTIR) spectroscopy can be used to follow changes in the vibrational modes of the reacting species. This can be particularly useful for monitoring the formation of the Sn-C bond and for studying the interactions of this compound with other molecules in real-time.

Spectroscopic TechniqueInformation GainedApplication in this compound Research
In Situ NMR Spectroscopy Real-time monitoring of species concentration, identification of intermediates.Mechanistic studies of synthesis, monitoring of subsequent reactions.
In Situ IR Spectroscopy Real-time tracking of functional group transformations.Kinetic analysis of reactions, understanding of intermolecular interactions.
Raman Spectroscopy Complementary vibrational information, suitable for aqueous systems.Structural characterization in different environments.
Mass Spectrometry Identification of reaction products and intermediates.Analysis of reaction mixtures and product purity.

Interdisciplinary Applications in Niche Technologies

While traditional applications of organotins have been in areas like PVC stabilization and catalysis, the unique properties of long-chain tetraalkylstannanes like this compound may open doors to more specialized, high-value applications in niche technologies.

Potential interdisciplinary applications that warrant further investigation include:

Materials Science: The long, nonpolar decyl chains of this compound suggest its potential use as a high-performance lubricant or hydraulic fluid, particularly in applications requiring high thermal stability and a wide operating temperature range. Its compatibility with hydrocarbon-based materials could also make it a useful additive for modifying the properties of polymers and elastomers.

Nanotechnology: Tetraalkylstannanes can serve as precursors for the synthesis of tin-containing nanoparticles and quantum dots. The long alkyl chains of this compound could act as capping agents during nanoparticle synthesis, controlling their size and dispersibility in nonpolar solvents.

Electronics: Organotin compounds are being explored for their potential in electronic applications. While less likely for a simple tetraalkylstannane, derivatives of this compound with tailored electronic properties could potentially find use in areas such as dielectric materials or as precursors for thin-film deposition.

Catalysis: While not a catalyst itself, this compound could serve as a precursor for the synthesis of novel organotin catalysts. The long alkyl chains could be used to tune the solubility and steric properties of the catalytic active site.

FieldPotential Niche Application of this compoundKey Properties
Materials Science High-performance lubricant, polymer additive.High thermal stability, lipophilicity, low volatility.
Nanotechnology Precursor for tin-containing nanoparticles.Controlled decomposition, in-situ capping agent.
Electronics Precursor for dielectric or semiconductor thin films.Potential for tailored electronic properties through derivatization.
Catalysis Precursor for specialized organotin catalysts.Tunable solubility and steric environment of the active site.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tetrakis(decyl)stannane to achieve high purity and yield?

  • Methodology :

  • Use controlled stoichiometry of decyl lithium with tin(IV) chloride under inert conditions (argon/nitrogen) to minimize side reactions.
  • Monitor reaction progress via 119Sn^{119}\text{Sn}-NMR to track intermediate formation and final product purity .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in non-polar solvents.
  • Example data table for optimization:
Reaction Temp (°C)Molar Ratio (SnCl₄:DecylLi)Yield (%)Purity (NMR)
-781:46292%
251:44585%

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodology :

  • Multinuclear NMR : 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 119Sn^{119}\text{Sn}-NMR to confirm alkyl chain attachment and tetrahedral geometry. 119Sn^{119}\text{Sn} chemical shifts near -130 ppm indicate Sn-C bonding .
  • FTIR : Bands at 500-600 cm1^{-1} (Sn-C stretching) and 2800-3000 cm1^{-1} (C-H stretching) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks and isotopic patterns.

Q. How does the stability of this compound vary under different storage conditions?

  • Methodology :

  • Conduct accelerated degradation studies:
  • Expose samples to UV light, humidity (40–80% RH), and temperatures (4°C to 60°C).
  • Monitor decomposition via TGA (thermal stability) and HPLC (chemical stability).
  • Store in amber vials under argon at -20°C for long-term stability .

Advanced Research Questions

Q. What mechanistic role does this compound play in radical polymerization or cross-coupling reactions?

  • Methodology :

  • Use kinetic studies (e.g., EPR spectroscopy) to detect radical intermediates in polymerization.
  • Compare reaction rates with/without this compound to assess catalytic efficiency.
  • Isotopic labeling (13C^{13}\text{C} or 2H^{2}\text{H}) to trace alkyl group transfer pathways .

Q. How can computational modeling resolve contradictions in experimental data on this compound’s reactivity?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/def2-TZVP) to model transition states and compare with experimental kinetic data.
  • Analyze steric effects of decyl chains using molecular dynamics simulations.
  • Address discrepancies by refining solvent/ligand parameters in simulations .

Q. What strategies can isolate and quantify trace decomposition products of this compound in complex matrices?

  • Methodology :

  • Sample preparation : Solid-phase extraction (C18 columns) to enrich degradation products.
  • Analytical techniques :
  • GC-MS with derivatization (e.g., silylation) for volatile byproducts.
  • LC-QTOF-MS for non-volatile species (e.g., oxidized tin species).
  • Statistical validation: Use multivariate analysis (PCA) to correlate degradation pathways with environmental factors .

Q. How does the steric bulk of decyl chains influence this compound’s coordination chemistry?

  • Methodology :

  • Compare crystallographic data (X-ray diffraction) with smaller analogs (e.g., tetrakis(methyl)stannane).
  • Measure ligand substitution kinetics using UV-Vis stopped-flow techniques.
  • Example findings:
  • Larger decyl chains reduce Lewis acidity by 30% compared to methyl analogs.
  • Steric hindrance decreases catalytic turnover in Stille couplings .

Methodological Considerations

  • Experimental Design :

    • Use fractional factorial designs to screen reaction variables (e.g., solvent polarity, temperature) efficiently .
    • For contradictory data, replicate experiments with blinded samples to eliminate bias .
  • Data Analysis :

    • Apply error-propagation models to NMR/MS data to quantify uncertainty in purity assessments .
    • Use software like Mendeley for systematic literature reviews and citation management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.